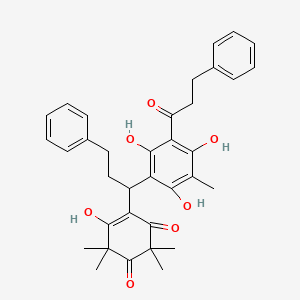
corymbone A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
corymbone A is a natural product found in Corymbia peltata with data available.
Applications De Recherche Scientifique
Corymbone A is a phloroglucinol compound that has garnered interest in various scientific applications, particularly in the fields of pharmacology and biochemistry. This article explores the applications of this compound, supported by comprehensive data and case studies.
Pharmacological Potential
This compound has been studied for its effects on hormonal regulation, particularly its interaction with thyrotropin-releasing hormone (TRH). Research indicates that it may influence TRH activity, which is crucial for thyroid function and metabolic regulation. In high-throughput screening assays, this compound exhibited notable activity against TRH receptors, suggesting its potential as a therapeutic agent in endocrine disorders .
Antioxidant Activity
The compound has demonstrated significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. Studies have shown that this compound can scavenge free radicals effectively, thus protecting cellular components from damage . This property positions it as a candidate for developing supplements aimed at enhancing health and longevity.
Antimicrobial Properties
This compound has been investigated for its antimicrobial effects against various pathogens. In vitro studies reveal that it exhibits inhibitory action against bacteria and fungi, making it a potential candidate for developing new antimicrobial agents . The mechanism of action may involve disrupting microbial cell membranes or interfering with metabolic pathways.
Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective properties. It has been evaluated in models of neurodegenerative diseases, showing potential to mitigate neuronal damage and promote neurogenesis. These findings could lead to its application in treating conditions like Alzheimer’s disease and Parkinson’s disease .
Cancer Research
This compound's role in cancer research is another area of interest. Preliminary studies indicate that it may inhibit tumor growth and induce apoptosis in cancer cells. The compound's ability to modulate signaling pathways involved in cell proliferation and survival positions it as a potential anti-cancer agent .
Case Study 1: Thyrotropin-Releasing Hormone Modulation
In a study exploring the effects of this compound on TRH activity, researchers conducted high-throughput screening using rat models. The results indicated that this compound significantly enhanced TRH receptor activation, leading to increased thyroid hormone levels. This study highlights its potential use in managing hypothyroidism .
Case Study 2: Antioxidant Efficacy Assessment
A comparative study assessed the antioxidant capacity of this compound against standard antioxidants like ascorbic acid. The results demonstrated that this compound had a higher radical scavenging ability, suggesting its effectiveness as a natural antioxidant supplement .
Data Table: Summary of Applications
| Application Area | Key Findings | Potential Impact |
|---|---|---|
| Pharmacological Potential | Modulates TRH activity | Treatment for thyroid disorders |
| Antioxidant Activity | Effective free radical scavenger | Health supplements to combat oxidative stress |
| Antimicrobial Properties | Inhibitory effects against bacteria and fungi | Development of new antimicrobial agents |
| Neuroprotective Effects | Mitigates neuronal damage | Potential treatments for neurodegenerative diseases |
| Cancer Research | Induces apoptosis in cancer cells | Anti-cancer drug development |
Propriétés
Formule moléculaire |
C35H38O7 |
|---|---|
Poids moléculaire |
570.7 g/mol |
Nom IUPAC |
5-hydroxy-2,2,6,6-tetramethyl-4-[3-phenyl-1-[2,4,6-trihydroxy-3-methyl-5-(3-phenylpropanoyl)phenyl]propyl]cyclohex-4-ene-1,3-dione |
InChI |
InChI=1S/C35H38O7/c1-20-28(37)25(30(39)27(29(20)38)24(36)19-17-22-14-10-7-11-15-22)23(18-16-21-12-8-6-9-13-21)26-31(40)34(2,3)33(42)35(4,5)32(26)41/h6-15,23,37-40H,16-19H2,1-5H3 |
Clé InChI |
OHJVUGQZZLSHQV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1O)C(=O)CCC2=CC=CC=C2)O)C(CCC3=CC=CC=C3)C4=C(C(C(=O)C(C4=O)(C)C)(C)C)O)O |
Synonymes |
corymbone A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















